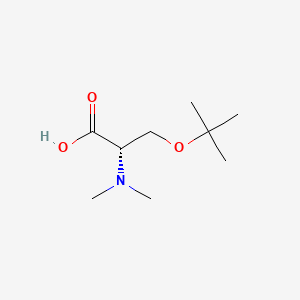![molecular formula C10H12F3NO3S B13518182 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide](/img/structure/B13518182.png)
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide is a chemical compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to a propane-1-sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide typically involves the reaction of 3-(trifluoromethyl)phenol with 1,3-dibromopropane to form 3-[3-(trifluoromethyl)phenoxy]propane. This intermediate is then reacted with sulfonamide under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or ethers.
Wissenschaftliche Forschungsanwendungen
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride
- 1,1,3,3-Tetrakis[(trifluoromethyl)sulfonyl]propane
Uniqueness
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide is unique due to the presence of both trifluoromethyl and sulfonamide groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C10H12F3NO3S |
|---|---|
Molekulargewicht |
283.27 g/mol |
IUPAC-Name |
3-[3-(trifluoromethyl)phenoxy]propane-1-sulfonamide |
InChI |
InChI=1S/C10H12F3NO3S/c11-10(12,13)8-3-1-4-9(7-8)17-5-2-6-18(14,15)16/h1,3-4,7H,2,5-6H2,(H2,14,15,16) |
InChI-Schlüssel |
CXAWUHLXWJYTCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCS(=O)(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


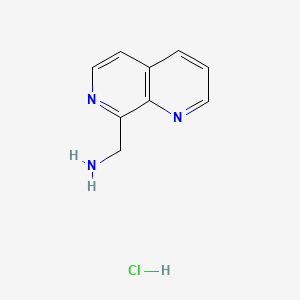
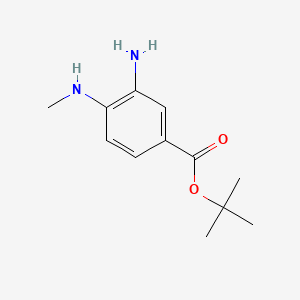
![8-Ethyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13518107.png)
![3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine](/img/structure/B13518124.png)
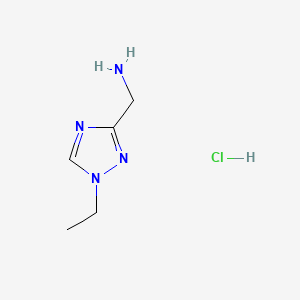
![Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride](/img/structure/B13518138.png)
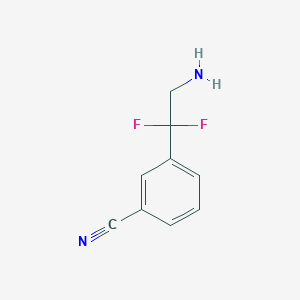

![1-Oxa-4-azaspiro[5.5]undecan-9-amine](/img/structure/B13518171.png)
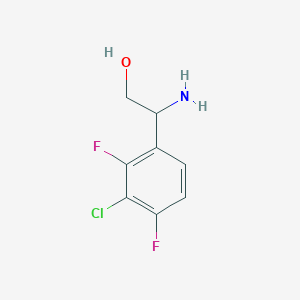


![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)
